HBED

Description

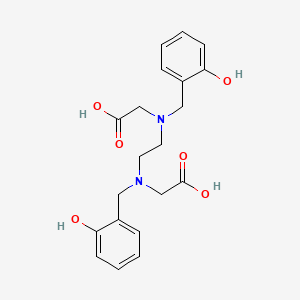

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUVVLWKPGIYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189556 | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-29-9 | |

| Record name | N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35998-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a potent hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺). This characteristic makes it a molecule of significant interest in various fields, including medicine for the treatment of iron overload disorders, as a contrast agent in magnetic resonance imaging (MRI), and in agriculture as a micronutrient fertilizer. This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Pathways Overview

There are three principal synthetic routes for the production of this compound, each with distinct advantages and challenges. These pathways are:

-

Synthesis via N,N'-di(2-hydroxybenzyl)ethylenediamine Intermediate: This classic approach involves the initial synthesis of the backbone, followed by the addition of the acetic acid arms.

-

Reductive Amination of a Salan Intermediate: A more modern approach that utilizes a "salan" type ligand which is then carboxylated.

-

Mannich-type Reaction of Ethylenediaminediacetic Acid (EDDA): This method involves a one-pot reaction of EDDA with phenol and formaldehyde.

The following sections will provide detailed experimental protocols and data for each of these synthetic strategies.

Pathway 1: Synthesis via N,N'-di(2-hydroxybenzyl)ethylenediamine Intermediate

This two-step process first involves the synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine, which is then converted to the final this compound product through an amide intermediate.

Experimental Protocols

Step 1: Synthesis of N,N'-di(2-hydroxybenzyl)ethylenediamine

-

To a solution of ethylenediamine in methanol, two equivalents of salicylaldehyde are added dropwise with stirring.

-

The resulting Schiff base is not isolated but is directly reduced in situ.

-

Sodium borohydride is added portion-wise to the reaction mixture at 0°C.

-

The reaction is stirred for 2 hours, allowing it to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N,N'-di(2-hydroxybenzyl)ethylenediamine.

Step 2: Synthesis of this compound via HBEDDA intermediate

-

The N,N'-di(2-hydroxybenzyl)ethylenediamine is reacted with formaldehyde and hydrogen cyanide to form the diamide derivative, N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide (HBEDDA).[1][2]

-

The HBEDDA intermediate is then subjected to hydrolysis to yield this compound.[1][2]

-

Iron(III) has been shown to be an effective catalyst for this hydrolysis, with the reaction being rapid and complete.[1][2] The pseudo-first-order rate constant for the Fe(III)-catalyzed hydrolysis of HBEDDA to this compound is 3.1 x 10⁻³ s⁻¹ at 25.0 °C.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Yield of N,N'-di(2-hydroxybenzyl)-1,2-cyclohexanediamine | 80% | |

| Rate constant for Fe(III)-catalyzed hydrolysis of HBEDDA | 3.1 x 10⁻³ s⁻¹ | [1][2] |

Synthesis Workflow

Caption: Pathway 1: Synthesis of this compound via an intermediate.

Pathway 2: Reductive Amination of a Salan Intermediate

This method involves the initial formation of a "salan" compound (a Schiff base derivative of salicylaldehyde and ethylenediamine), which then undergoes reductive amination with glyoxylic acid.

Experimental Protocol

-

Preparation of the Salan Compound: Ethylenediamine (0.1 mol) is dissolved in a suitable solvent (e.g., 100 ml of an alcohol). To this solution, 0.2 mol of salicylaldehyde is added portionwise. The mixture is heated for 1 hour at 50-60°C. The salan compound can be isolated by crystallization.

-

Reductive Amination: The salan compound is dissolved in a polar solvent. Glyoxylic acid and a proton acceptor (e.g., tributylamine) are added. The reaction is carried out under hydrogen pressure in the presence of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

The reaction mixture is heated and stirred for a specified time.

-

After the reaction, the catalyst is filtered off, and the solvent is evaporated.

-

The resulting solid is dissolved in water and acidified to a pH of 1.5-2.5 to precipitate the this compound product.

-

The product is collected by filtration and can be further purified by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Molar ratio of salan:glyoxylic acid:tributylamine | 1:3:3 | |

| Hydrogen Pressure | 2 to 50 atm | |

| Reaction Time | 4 to 48 hours | |

| Catalyst | Raney Nickel or Pd/C | |

| Overall Yield of this compound hydrochloride trihydrate | 75-84% | |

| Purity (HPLC) | 96-98% |

Synthesis Workflow

Caption: Pathway 2: Reductive Amination of a Salan Intermediate.

Pathway 3: Mannich-type Reaction of Ethylenediaminediacetic Acid (EDDA)

This pathway offers a more direct route to this compound through a Mannich-type condensation reaction.

Experimental Protocol

-

A slurry of ethylenediamine-N,N'-diacetic acid (EDDA) in water is prepared.

-

An aqueous solution of potassium hydroxide is added to the slurry.

-

An aqueous solution of formaldehyde is then added, and the mixture is stirred at room temperature until a clear solution is obtained.

-

This solution is added to phenol over a period of 30 minutes.

-

The reaction mixture is stirred at 35°C for 24 hours. During this time, the pH will typically increase from around 5.5 to 6.

-

The this compound product is formed in the reaction mixture and can be isolated and purified using standard techniques.[3]

Quantitative Data

| Parameter | Value | Reference |

| Reaction Temperature | 35°C | [3] |

| Reaction Time | 24 hours | [3] |

| Yield of o,o-HBED (as per HPLC) | 79.3% | [3] |

Logical Relationship Diagram

Caption: Pathway 3: Mannich-type Reaction for this compound Synthesis.

Conclusion

The synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid can be achieved through several viable pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The classic approach via an N,N'-di(2-hydroxybenzyl)ethylenediamine intermediate is well-established, while the reductive amination of a salan intermediate offers high yields and purity. The Mannich-type reaction with EDDA presents a more direct, one-pot synthesis. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

HBED: An In-Depth Technical Guide to its Core Iron Chelation Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent, hexadentate iron chelator that has demonstrated significant promise for the treatment of iron overload disorders. Its high affinity and selectivity for ferric iron (Fe³⁺), coupled with favorable pharmacokinetic properties, position it as a potential alternative or adjunct to existing chelation therapies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Core Mechanism of Action: High-Affinity Iron Chelation

The primary mechanism of action of this compound is its ability to form a highly stable, 1:1 coordination complex with ferric iron. This process effectively sequesters free or loosely-bound iron, preventing it from participating in deleterious redox reactions.

This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This multidentate nature contributes to the high stability of the resulting Fe(III)-HBED complex. The formation constant (log K) for the Fe(III)-HBED complex is approximately 39.7, indicating an exceptionally strong binding affinity. This high affinity allows this compound to effectively mobilize iron from transferrin and ferritin, the body's primary iron transport and storage proteins, respectively.

Once chelated, the iron is rendered chemically inert and is readily excreted from the body, primarily through the feces and to a lesser extent, the urine.

Quantitative Data on Efficacy and Pharmacokinetics

The efficacy of this compound in promoting iron excretion has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data, facilitating comparison with the standard-of-care iron chelator, deferoxamine (DFO).

Table 1: Comparative Iron Chelation Efficacy (this compound vs. Deferoxamine)

| Species/Patient Population | Administration Route | This compound Dose | DFO Dose | Iron Excretion Outcome | Reference |

| Iron-loaded Cebus apella monkeys | Subcutaneous (SC) | 150 µmol/kg | 150 µmol/kg | This compound induced more than twice the net iron excretion compared to DFO.[1] | Bergeron et al., 1998 |

| Non-iron-overloaded, bile-duct-cannulated rats | Subcutaneous (SC) | 150 µmol/kg | 150 µmol/kg | This compound resulted in a net iron excretion that was more than threefold greater than that after the same dose of DFO.[1] | Bergeron et al., 1998 |

| Thalassemia major patients | Oral | 40 mg/kg/day | - | Increased urinary and fecal iron excretion. | Grady et al., 1994 |

| Thalassemia major patients | Oral | 80 mg/kg/day | - | Further increased iron excretion compared to 40 mg/kg/day dose. | Grady et al., 1994 |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Notes | Reference |

| Half-life (t½) | Longer than DFO | Humans | Specific values vary by study and administration route. | General consensus in literature |

| Route of Excretion | Primarily fecal, some urinary | Humans, Animals | Oral administration leads to significant fecal excretion of unabsorbed drug-iron complex. | Grady et al., 1994 |

| Oral Bioavailability | Lower than parenteral | Humans | Efforts are ongoing to develop more orally bioavailable prodrugs. | Bergeron et al., 1999 |

Signaling Pathways and Antioxidant Effects

The sequestration of iron by this compound has significant downstream effects on cellular signaling pathways, primarily by mitigating oxidative stress. Free iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding iron, this compound effectively inhibits this process.

While direct modulation of specific signaling pathways like Nrf2 or MAPK by this compound has not been extensively detailed, its potent antioxidant activity is a key component of its therapeutic effect. The reduction in reactive oxygen species (ROS) can lead to a decrease in lipid peroxidation, protein oxidation, and DNA damage, thereby protecting cells and tissues from iron-induced toxicity.

Below is a diagram illustrating the central role of this compound in preventing iron-mediated oxidative stress.

Caption: this compound chelates free iron, preventing its participation in the Fenton reaction and subsequent generation of damaging reactive oxygen species.

Experimental Protocols

This section details representative methodologies for the evaluation of this compound's iron chelation efficacy.

In Vivo Evaluation in an Iron-Overloaded Rodent Model

Objective: To determine the efficacy of this compound in promoting iron excretion in a rodent model of iron overload.

Methodology:

-

Induction of Iron Overload: Male Sprague-Dawley rats are administered multiple intraperitoneal injections of iron dextran over a period of several weeks to achieve a target liver iron concentration.

-

Chelator Administration: Animals are randomly assigned to treatment groups: this compound (administered subcutaneously or orally), Deferoxamine (subcutaneous, positive control), and a vehicle control.

-

Sample Collection: Urine and feces are collected for 24-48 hours post-chelator administration in metabolic cages. At the end of the study, animals are euthanized, and liver tissue is collected.

-

Iron Quantification:

-

Urine and Feces: Iron content is determined by atomic absorption spectrophotometry.

-

Liver Tissue: Non-heme iron concentration is measured using a colorimetric ferrozine-based assay. A portion of the liver may also be fixed for histological analysis (Perls' Prussian blue staining) to visualize iron deposition.

-

-

Data Analysis: The net iron excretion is calculated by subtracting the iron content in the excreta of control animals from that of the treated animals.

References

The Unrivaled Affinity of HBED for Ferric Iron: A Technical Guide to Metal Binding and Selectivity

Abstract

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) stands out as a hexadentate chelating agent with an exceptionally high affinity and remarkable selectivity for ferric iron (Fe³⁺). This technical guide provides an in-depth analysis of the metal-binding properties of this compound, tailored for researchers, scientists, and drug development professionals. We present a comprehensive summary of its binding constants with various metal ions, detailed experimental protocols for determining these affinities, and visual representations of key concepts and workflows to elucidate the principles behind its potent chelating activity.

Introduction

This compound is a synthetic, high-affinity iron chelator belonging to the family of polyaminocarboxylic acids. Its structure, featuring two iminodiacetate groups and two phenolic hydroxyl groups, allows it to act as a hexadentate ligand, forming a stable 1:1 octahedral complex with trivalent metal ions, most notably Fe³⁺. This powerful chelation capability has led to its investigation and use in diverse fields, from treating iron overload disorders in clinical settings to alleviating iron chlorosis in agriculture. Understanding the quantitative aspects of its metal binding affinity and selectivity is paramount for its effective application and for the development of new therapeutic agents.

Metal Binding Affinity and Selectivity

The efficacy of a chelating agent is defined by its stability constant (K) with a given metal ion, often expressed in logarithmic form (log K). A higher log K value signifies a stronger and more stable complex. This compound's defining characteristic is its extraordinarily high stability constant for Fe³⁺, which surpasses that of most other known iron chelators.

Quantitative Data on Stability Constants

The selectivity of this compound for Fe³⁺ is evident when its stability constant is compared with those for other biologically and environmentally relevant metal ions. The vast difference in log K values underscores its ability to preferentially bind Fe³⁺ even in the presence of a large excess of competing cations.

| Metal Ion | Valence | Log K (Stability Constant) | Notes |

| Ferric Iron (Fe³⁺) | +3 | ~39.6 | Exceptionally high stability. |

| Gallium (Ga³⁺) | +3 | 16.1 | Significantly lower than Fe³⁺. |

| Copper (Cu²⁺) | +2 | 15.7 | High stability, but orders of magnitude lower than Fe³⁺. |

| Zinc (Zn²⁺) | +2 | 14.5 | Moderate stability. |

| Ferrous Iron (Fe²⁺) | +2 | 12.5 | Significantly lower than Fe³⁺, important for redox considerations. |

| Manganese (Mn²⁺) | +2 | 9.5 | Lower stability. |

| Calcium (Ca²⁺) | +2 | 5.8 | Weakly bound. |

| Magnesium (Mg²⁺) | +2 | 5.2 | Very weakly bound. |

Note: The presented values are compiled from various sources and determined under specific experimental conditions (e.g., ionic strength, temperature). They serve as a comparative guide to illustrate the selectivity profile of this compound.

The Basis of Selectivity

This compound's profound selectivity for Fe³⁺ is rooted in the principles of hard and soft acids and bases (HSAB) theory. Fe³⁺ is a hard Lewis acid, characterized by its high positive charge and small ionic radius. The oxygen donor atoms in the carboxylate and, crucially, the phenolate groups of this compound are hard Lewis bases. This hard-hard interaction results in a highly stable, predominantly ionic bond. Divalent cations like Cu²⁺ and Zn²⁺ are borderline acids and form less stable complexes, while hard acids with a lower charge density, such as Ca²⁺ and Mg²⁺, form significantly weaker complexes.

Experimental Protocols for Determining Metal Binding Affinity

Accurate determination of stability constants is crucial for characterizing a chelator's properties. Potentiometric titration and spectrophotometry are two primary methods employed for this purpose.

Protocol 1: Potentiometric Titration (Calvin-Bjerrum Method)

This method determines the stability constants by monitoring the change in hydrogen ion concentration (pH) as a metal-ligand solution is titrated with a strong base.

I. Materials and Reagents:

-

This compound (high purity)

-

Metal salt solutions (e.g., FeCl₃, CuCl₂, ZnCl₂) of accurately known concentration.

-

Carbonate-free potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M), standardized.

-

Potassium chloride (KCl) or potassium nitrate (KNO₃) for maintaining constant ionic strength (e.g., 0.1 M).

-

Standardized strong acid (e.g., 0.1 M HCl).

-

High-purity, deionized, and degassed (CO₂-free) water.

-

Calibrated pH meter with a combination glass electrode (resolution of 0.1 mV or 0.001 pH units).

-

Thermostated titration vessel (e.g., at 25.0 ± 0.1 °C).

-

Inert gas supply (Argon or Nitrogen) to blanket the solution.

II. Procedure:

-

Electrode Calibration: Calibrate the pH electrode system using standard buffers (e.g., pH 4.01, 7.00, 9.21). Perform a strong acid-strong base titration (e.g., HCl with KOH) in the same ionic strength medium to determine the standard electrode potential (E°) and the electrode slope.

-

Preparation of Titration Mixtures: Prepare the following solutions in the thermostated vessel under an inert atmosphere. The total volume should be kept constant (e.g., 50.0 mL).

-

Solution A (Acid Blank): Known concentration of HCl (e.g., 2 mM) and background electrolyte (e.g., 0.1 M KCl).

-

Solution B (Ligand): Same as Solution A, but with a known concentration of this compound (e.g., 1 mM).

-

Solution C (Metal-Ligand Complex): Same as Solution B, but with a known concentration of the metal salt (e.g., 0.95 mM, ensuring a slight excess of ligand).

-

-

Titration: Titrate each solution with the standardized carbonate-free base. Add the titrant in small increments, allowing the pH reading to stabilize before recording the volume and pH. Collect at least 60-100 data points per titration, especially in the buffer regions.

-

Data Analysis:

-

Use the data from titrations A and B to calculate the protonation constants (pKa values) of this compound. The titration curves will show the displacement due to the deprotonation of the carboxylate and phenolic groups.

-

Use the data from titrations B and C to calculate the metal-ligand stability constants. The displacement between these curves is due to the release of protons upon complexation.

-

Employ specialized software (e.g., Hyperquad, PSEQUAD) to refine the protonation and stability constants by fitting the experimental titration data to a chemical equilibrium model.

-

Protocol 2: UV-Visible Spectrophotometry

This method is particularly useful for colored complexes, such as Fe³⁺-HBED, and relies on the change in absorbance upon complex formation.

I. Materials and Reagents:

-

This compound solution of known concentration.

-

FeCl₃ stock solution of known concentration.

-

pH buffers to maintain constant pH (e.g., acetate buffer for pH 4-6).

-

UV-Visible spectrophotometer with matched cuvettes (e.g., 1 cm path length).

II. Procedure (Job's Method of Continuous Variation):

-

Determine Wavelength of Maximum Absorbance (λ_max): Prepare a solution containing the Fe³⁺-HBED complex. Scan the absorbance from ~350-700 nm to find the λ_max where the complex absorbs maximally and the free ligand/metal absorb minimally.

-

Prepare Solutions: Prepare a series of solutions with a constant total molar concentration of [Fe³⁺] + [this compound], but with varying mole fractions of each component. For example, prepare 11 solutions where the mole fraction of Fe³⁺ ranges from 0.0 to 1.0 in increments of 0.1. Ensure all solutions are at the same pH and ionic strength.

-

Measure Absorbance: Measure the absorbance of each solution at the predetermined λ_max.

-

Plot and Analyze: Plot the measured absorbance versus the mole fraction of the metal. The plot will show a maximum absorbance at the mole fraction corresponding to the stoichiometry of the complex (which should be 0.5 for a 1:1 complex). The stability constant can be calculated from the absorbance data of the Job's plot or through separate titration experiments where the ligand is titrated with the metal ion.

Visualization of Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this compound chelation.

Logical Diagram of this compound Selectivity

This diagram illustrates the fundamental principle of this compound's selectivity, showing its strong preference for Fe³⁺ over common divalent cations.

Caption: this compound selectively binds Fe³⁺ with high affinity, forming a stable complex.

Experimental Workflow for Potentiometric Titration

This diagram outlines the sequential steps involved in determining stability constants using potentiometric titration.

Spectroscopic Characterization of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED. This compound is a hexadentate chelating agent with significant applications in medicine, particularly as a potent iron chelator for the treatment of iron overload disorders and as a ligand in the development of MRI contrast agents. A thorough understanding of its structural and electronic properties, as elucidated by various spectroscopic techniques, is paramount for its application in drug development and scientific research.

Chemical Structure and Properties

This compound (CAS Registry Number: 35998-29-9) is a polyamino carboxylic acid with the molecular formula C₂₀H₂₄N₂O₆ and a molecular weight of 388.42 g/mol .[1][2][3][4][5] Its structure features two phenolic hydroxyl groups, two tertiary amine groups, and two carboxylic acid groups, which are responsible for its high affinity and selectivity for trivalent metal ions, particularly iron(III).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift values for this compound were not available in the provided search results. The table structure is provided as a template for when such data is obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly those involving the phenolic rings.

Table 3: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| Data not available in search results |

Note: Specific absorption maxima and molar absorptivity values for this compound were not available in the provided search results. The table structure is provided as a template.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural insights.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 388.16 | Data not available | [M+H]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Note: While the molecular weight is known, a detailed experimental mass spectrum with fragmentation data was not found in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the this compound molecule by detecting their characteristic vibrational frequencies.

Table 5: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic), N-H stretch (amine salt) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1475 | Medium-Weak | C=C stretch (aromatic) |

| 1300-1000 | Strong | C-O stretch (phenol, carboxylic acid), C-N stretch |

Note: These are expected ranges for the functional groups present in this compound based on general IR correlation tables. Specific peak values from an experimental spectrum of this compound were not available in the search results.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate pH adjustment). The choice of solvent is critical as this compound's solubility can be pH-dependent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in a matched cuvette.

-

Record the absorbance spectrum of each this compound solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). To determine the molar absorptivity, plot absorbance versus concentration at λmax. According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar absorptivity (assuming a path length 'b' of 1 cm).

Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode. The positive ion mode is expected to show the protonated molecule [M+H]⁺.

-

To study fragmentation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the m/z values of the fragment ions to propose a fragmentation pathway, which can provide further structural confirmation.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in this compound.

Methodology:

-

Sample Preparation: Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of finely ground this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, C-H, C=O, C=C, C-O, C-N) by comparing the observed frequencies with standard IR correlation charts.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data from the literature was limited in the provided search results, the outlined protocols and data tables serve as a comprehensive template for researchers and scientists working with this important chelating agent. It is recommended to consult peer-reviewed publications for detailed experimental spectra and data when available.

References

- 1. Page loading... [guidechem.com]

- 2. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:35998-29-9 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): A Comprehensive Technical Guide

CAS Number: 35998-29-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a potent hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺).[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological implications of this compound, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is a polyanionic amine that forms a stable 1:1 complex with ferric iron.[2][3] Its structure, characterized by two hydroxybenzyl groups and two acetic acid moieties linked by an ethylenediamine backbone, allows it to effectively sequester iron. This high affinity for iron has led to its investigation for various applications, including the treatment of iron overload disorders and as a component in agricultural fertilizers to combat iron chlorosis.[1][4]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 35998-29-9 | [5] |

| Molecular Formula | C₂₀H₂₄N₂O₆ | [5][6] |

| Molecular Weight | 388.42 g/mol | [5][6] |

| Appearance | Off-white powder | [7] |

| Melting Point | Not consistently reported; decomposition may occur at elevated temperatures. | |

| Solubility | Low solubility in nonpolar solvents (e.g., chloroform, cyclohexane).[8] In water, its conformation involves the hydrophobic collapse of the aromatic rings.[8] The Fe-HBED complex is fully soluble in water.[1] | [1][8] |

| pKa Values | The protonation constants (pKa) are crucial for understanding its chelating behavior at different pH levels. The order of basicity is generally considered to be phenolate > amino > carboxylate groups.[9] | [9] |

Stability Constants

The efficacy of a chelating agent is determined by its stability constant with the target metal ion. This compound exhibits a remarkably high stability constant with ferric iron.

| Metal Ion | Log K (Stability Constant) | Source |

| Fe³⁺ | 39.01 - 39.7 | [1][10] |

| Ga³⁺ | (pGa³⁺ = 26.2 at pH 7.4) | [9] |

| Cu²⁺ | Lower affinity compared to Fe³⁺ | [1] |

| Ca²⁺ | Low reactivity | [4] |

| Mg²⁺ | Low reactivity | [4] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Method 1: Reductive Amination of a Salan Compound

This approach involves the reductive amination of glyoxylic acid with a salan-type compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine).[11][12][13]

Experimental Workflow:

Caption: Synthesis of this compound via Reductive Amination.

Detailed Protocol:

-

Formation of the Salan Intermediate: N,N'-bis(2-hydroxybenzyl)ethylenediamine is synthesized by reacting ethylenediamine with salicylaldehyde.[11]

-

Reductive Amination: The salan compound is then reacted with glyoxylic acid in the presence of a hydrogen atmosphere and a catalyst (e.g., Raney Nickel), along with an amine proton acceptor.[11]

-

Isolation and Purification: The resulting this compound is isolated by filtration of the catalyst, evaporation of the solvent, and subsequent crystallization from an appropriate solvent system (e.g., 85% ethanol) after acidification to a pH of 1.5-2.5.[11]

Method 2: From N,N'-di(2-hydroxybenzyl)ethylenediamine via a Diamide Intermediate

This method involves the conversion of N,N'-di(2-hydroxybenzyl)ethylenediamine to its diamide derivative, followed by hydrolysis.[3][11][12]

Experimental Workflow:

Caption: Synthesis of this compound via a Diamide Intermediate.

Detailed Protocol:

-

Amide Formation: N,N'-di(2-hydroxybenzyl)ethylenediamine is reacted with formaldehyde and hydrogen cyanide to form the diamide intermediate, N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide (HBEDDA).[3]

-

Hydrolysis: The HBEDDA is then hydrolyzed to this compound. This step can be effectively catalyzed by the presence of Fe³⁺ or Cu²⁺ ions. Iron(III)-catalyzed hydrolysis has been shown to be rapid and complete.[3]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of this compound and its intermediates. For the hydrochloride trihydrate of a derivative, characteristic ¹H NMR signals (in DMSO) include aromatic protons (δ 7.52-6.64), protons of the acetic acid methylene groups (δ 4.11), protons of the benzyl methylene groups (δ 3.59), and protons of the ethylenediamine bridge (δ 3.18).[11]

-

High-Performance Liquid Chromatography (HPLC): An ion-pair HPLC method has been developed for the determination of Fe(III)-HBED complexes.[4]

-

Elemental Analysis: Used to confirm the purity and elemental composition of the synthesized compound.[11]

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its ability to chelate iron with high affinity and selectivity. This property makes it a candidate for iron chelation therapy in conditions of iron overload, such as thalassemia and hemochromatosis.

Interaction with Iron Metabolism

Iron homeostasis is a tightly regulated process. Excess iron can lead to the generation of reactive oxygen species and subsequent cellular damage. This compound intervenes in this pathway by binding to excess iron, facilitating its excretion from the body.

Caption: Mechanism of Action of this compound in Iron Chelation.

A study in horses demonstrated that oral administration of this compound increased urinary iron excretion.[2] However, the same study noted that this compound itself was undetectable in plasma, suggesting poor oral absorption of the parent compound.[2] Research has indicated that the low solubility of this compound in nonpolar solvents, due to a stable intramolecular hydrogen bond network, may contribute to its poor membrane permeability.[8] Modification of the this compound structure, such as the creation of a monoester derivative, has been shown to improve oral absorption in animal models.[8]

Safety and Toxicology

In a study involving horses, daily supplementation with this compound did not adversely affect blood chemistry, blood cell counts, or overall wellness.[2] This suggests a good safety profile in this animal model. However, comprehensive toxicological data in humans is not yet widely available.

Conclusion

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid is a powerful iron chelating agent with significant potential in both medicine and agriculture. Its high stability constant with ferric iron makes it highly effective at sequestering this metal ion. While its synthesis is well-described, challenges related to its oral bioavailability need to be addressed for its full therapeutic potential to be realized. Further research into structural modifications to improve its pharmacokinetic profile, along with comprehensive clinical trials to establish its safety and efficacy in humans, are crucial next steps in the development of this compound as a therapeutic agent.

References

- 1. najeebalmatery.com [najeebalmatery.com]

- 2. Safety and efficacy of a novel iron chelator (this compound; (N,N′‐Di(2‐hydroxybenzyl)ethylenediamine‐N,N′‐diacetic acid)) in equine (Equus caballus) as a model for black rhinoceros (Diceros bicornis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical evaluation of this compound/Fe(3+) and the novel HJB/Fe(3+) chelates as fertilizers to alleviate iron chlorosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. strem.com [strem.com]

- 8. Improving the oral bioavailability of the iron chelator this compound by breaking the symmetry of the intramolecular H-bond network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fe-HBED Analogs: A Promising Class of Iron-Chelate Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 12. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

The Coordination Chemistry of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a powerful hexadentate chelating agent. Its robust ability to form stable complexes with a variety of metal ions, particularly trivalent cations like iron(III) and gallium(III), has positioned it as a significant ligand in fields ranging from medicine to agriculture. This technical guide provides an in-depth exploration of the coordination chemistry of this compound, focusing on its synthesis, metal complex stability, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other applications of chelation chemistry.

Core Chemical Properties and Synthesis

This compound is a multidentate ligand featuring two phenolic hydroxyl groups, two tertiary amine groups, and two carboxylic acid groups. This array of donor atoms allows it to form up to six coordination bonds with a single metal ion, resulting in highly stable, coordinatively saturated complexes. The structure of this compound is based on an ethylenediaminetetraacetic acid (EDTA) backbone with the addition of two hydroxybenzyl groups.

The synthesis of this compound can be achieved through several routes. One common approach involves the reaction of N,N'-di(2-hydroxybenzyl)ethylenediamine with formaldehyde and hydrogen cyanide to form the diamide HBEDDA, which is subsequently hydrolyzed to this compound. An alternative and more direct method is the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted phenol and formaldehyde. Iron(III) has been shown to catalyze the conversion of HBEDDA to this compound, providing an efficient synthetic pathway. Another synthetic strategy involves the hydrolysis of the t-butyl ester of this compound with a weak acid, such as formic acid.

Quantitative Data: Protonation and Metal Complex Stability

The chelating ability of this compound is intrinsically linked to its acid-base properties and the stability of the complexes it forms with metal ions. These properties are quantified by protonation constants (log Ka) and stability constants (log KML), respectively.

Protonation Constants

The stepwise protonation constants of this compound determine the species present at a given pH and influence its metal binding affinity. Protons compete with metal ions for the ligand's donor sites.

| Equilibrium | log Ka |

| L4- + H+ ⇌ HL3- | 11.9 |

| HL3- + H+ ⇌ H2L2- | 10.8 |

| H2L2- + H+ ⇌ H3L- | 8.3 |

| H3L- + H+ ⇌ H4L | 5.8 |

| H4L + H+ ⇌ H5L+ | 3.9 |

| H5L+ + H+ ⇌ H6L2+ | 2.6 |

Note: These are representative values and may vary slightly depending on experimental conditions such as temperature and ionic strength.

Stability Constants of Metal Complexes

This compound forms exceptionally stable complexes with trivalent metal ions, which is a key characteristic for its applications. The stability constant (log KML) is a measure of the strength of the interaction between the ligand and a metal ion.

| Metal Ion | log KML | Notes |

| Fe(III) | 39.7 | Extremely high stability, making it an excellent iron chelator.[1] |

| Ga(III) | 37.5 | High stability, relevant for radiopharmaceutical applications. |

| In(III) | 34.2 | Forms stable complexes, also of interest in nuclear medicine. |

| Cu(II) | 22.5 | Forms a stable complex. |

| Zn(II) | 19.8 | Moderate stability. |

| Ca(II) | 7.5 | Significantly lower stability compared to trivalent cations. |

| Mg(II) | 6.2 | Low stability. |

The high stability of the Fe(III)-HBED complex is a driving force in its synthesis and is central to its use in treating iron overload and as an iron fertilizer.[2] The selectivity for trivalent metals over divalent cations like Ca(II) and Mg(II) is crucial for its biological applications, as it minimizes the disruption of essential mineral balance in the body.

Coordination Geometry and Electronic Structure

This compound typically acts as a hexadentate ligand, wrapping around the metal ion to form an octahedral coordination geometry. The six donor atoms—two phenolic oxygens, two amine nitrogens, and two carboxylate oxygens—occupy the vertices of the octahedron. This coordination mode leads to a coordinatively saturated complex with Fe(III), which is important for inhibiting iron-catalyzed Fenton chemistry, a source of oxidative stress.

The electronic structure of the Fe(III)-HBED complex is characterized by a high-spin d5 configuration for the ferric ion. The interaction with the ligand field of this compound influences the electronic transitions, which can be probed by UV-Vis spectroscopy. The strong charge-transfer bands in the visible region are characteristic of phenolate-to-Fe(III) transitions and are responsible for the intense color of the complex.

Experimental Protocols

Synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound)

Method 1: From EDDA, Phenol, and Formaldehyde

-

Dissolve N,N'-ethylenediamine-diacetic acid (EDDA) and a substituted phenol (e.g., 2,4-dimethylphenol) in methanol.

-

Adjust the pH of the solution to approximately 8.2 with 10% HCl.

-

Heat the reaction mixture to reflux.

-

Add a 37% formaldehyde solution in methanol dropwise with stirring, maintaining the pH at 8.0.

-

Continue refluxing for a total of 5 hours.

-

Cool the mixture to room temperature.

-

Adjust the pH to 9.0 with NaOH solution to precipitate the product.

-

Filter the precipitate and dry it in a vacuum oven at 70°C.

Method 2: Iron(III)-Catalyzed Hydrolysis of HBEDDA

-

Prepare the Fe(III)-HBEDDA chelate by mixing equimolar amounts of an Fe(III) salt and HBEDDA in solution.

-

Adjust the solution to a neutral or alkaline pH and stir for 3-4 hours at room temperature.

-

The hydrolysis of HBEDDA to Fe(III)-HBED is rapid and complete.

-

The ammonia formed as a byproduct can be removed by brief refluxing at pH 10.

-

To isolate the this compound ligand, the iron can be removed under acidic conditions.

Characterization of this compound and its Metal Complexes

1. Potentiometric Titration for Determination of Protonation and Stability Constants

-

Prepare a solution of this compound of known concentration in a thermostatted vessel.

-

Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).

-

Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH at each addition of the titrant using a calibrated pH electrode.

-

To determine metal complex stability constants, perform a similar titration in the presence of a known concentration of the metal ion of interest.

-

Analyze the titration data using a suitable computer program (e.g., HYPERQUAD) to refine the values of the protonation and stability constants.

2. UV-Vis Spectrophotometry

-

Prepare a series of solutions with a constant concentration of the this compound-metal complex at different pH values.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Changes in the absorbance spectra with pH can be used to study the protonation equilibria of the complex and the ligand itself.

-

The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the this compound ligand or its metal complex in a suitable deuterated solvent (e.g., D2O).

-

Acquire 1H and 13C NMR spectra.

-

The chemical shifts and coupling constants of the protons and carbons in the ligand will change upon coordination to a metal ion, providing information about the binding sites and the structure of the complex in solution.

-

NMR can also be used to study the acid-base properties by recording spectra at different pD values.

Visualizations

Experimental Workflow for Determining this compound-Metal Complex Stability

Caption: Workflow for the potentiometric determination of this compound stability constants.

Chelation Therapy Mechanism

Caption: The mechanism of iron removal from the body using this compound chelation therapy.

Applications in Drug Development and Beyond

The strong affinity of this compound for Fe(III) makes it a prime candidate for the treatment of iron overload conditions, which can result from genetic disorders like thalassemia or from repeated blood transfusions.[3] By forming a stable, non-toxic complex, Fe-HBED facilitates the excretion of excess iron from the body.

In the realm of diagnostics, this compound and its derivatives are valuable for developing radiopharmaceuticals. The stable complexes formed with radiometals like Gallium-68 (68Ga) are utilized in Positron Emission Tomography (PET) imaging for cancer diagnosis.[4] Furthermore, the Fe(III)-HBED complex has been investigated as a potential contrast agent for Magnetic Resonance Imaging (MRI).[1]

Beyond medicine, this compound is used in agriculture as a highly effective iron chelate fertilizer to combat iron chlorosis in plants, particularly in calcareous and high-pH soils where iron availability is limited.[2] The exceptional stability of the Fe-HBED complex ensures that iron remains soluble and available for plant uptake.[5][6]

Conclusion

The coordination chemistry of this compound is characterized by the formation of exceptionally stable complexes with trivalent metal ions, a property that underpins its diverse and critical applications. A thorough understanding of its synthesis, acid-base properties, and the stability of its metal chelates is essential for the rational design of new drugs, diagnostic agents, and agricultural products. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of this compound and its derivatives for these and future applications.

References

- 1. The determination of formation constants of weak complexes by potentiometric measurements: experimental procedures and calculation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electronic structure and reactivity of three-coordinate iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Protonation Constants of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid (HBED)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation constants of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a powerful chelating agent with significant applications in medicine and agriculture. Understanding the protonation behavior of this compound is crucial for optimizing its use in various applications, from iron chelation therapy to plant nutrient uptake.

Introduction to this compound and its Significance

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as this compound, is a hexadentate ligand, meaning it can form six bonds with a central metal ion. This property makes it an exceptionally strong chelator, particularly for ferric iron (Fe³⁺). Its high affinity and selectivity for iron have led to its investigation and use in treating iron overload conditions. Furthermore, in agriculture, this compound and its derivatives are utilized to deliver essential micronutrients like iron to plants, especially in alkaline soils where iron availability is limited.

The effectiveness of this compound as a chelating agent is intrinsically linked to its protonation state, which is dictated by the pH of the surrounding environment. The protonation constants (pKa values) quantify the tendency of the different acidic functional groups within the this compound molecule to donate a proton. Knowledge of these constants is fundamental for predicting the dominant species of this compound in solution at a given pH, which in turn governs its solubility, metal-binding affinity, and overall efficacy.

Protonation Equilibria of this compound

This compound possesses six ionizable protons: two from the carboxylic acid groups, two from the phenolic hydroxyl groups, and two from the ethylenediamine nitrogen atoms. The stepwise dissociation of these protons can be represented by the following equilibria:

H₆L²⁺ ⇌ H₅L⁺ + H⁺ H₅L⁺ ⇌ H₄L + H⁺ H₄L ⇌ H₃L⁻ + H⁺ H₃L⁻ ⇌ H₂L²⁻ + H⁺ H₂L²⁻ ⇌ HL³⁻ + H⁺ HL³⁻ ⇌ L⁴⁻ + H⁺

Each of these equilibria is characterized by a specific protonation constant (log K) or acid dissociation constant (pKa).

Quantitative Data: Protonation Constants of this compound

The protonation constants of this compound have been determined experimentally, primarily through potentiometric titration. The following table summarizes the reported values for the stepwise protonation constants (log K) of this compound at 25 °C and an ionic strength of 0.10 M (KCl).

| Protonation Step | Equilibrium | log K |

| 1 | L⁴⁻ + H⁺ ⇌ HL³⁻ | 11.86 |

| 2 | HL³⁻ + H⁺ ⇌ H₂L²⁻ | 10.74 |

| 3 | H₂L²⁻ + H⁺ ⇌ H₃L⁻ | 8.28 |

| 4 | H₃L⁻ + H⁺ ⇌ H₄L | 5.85 |

| 5 | H₄L + H⁺ ⇌ H₅L⁺ | 3.90 |

| 6 | H₅L⁺ + H⁺ ⇌ H₆L²⁺ | 2.60 |

Note: These values are based on the work of Motekaitis and Martell.

Experimental Protocol: Potentiometric Titration

The determination of the protonation constants of this compound is typically achieved through potentiometric titration. This method involves the gradual addition of a standard solution of a strong base (e.g., potassium hydroxide) to a solution of this compound, while monitoring the pH of the solution with a calibrated electrode.

Materials and Reagents

-

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound)

-

Potassium Chloride (KCl) for maintaining constant ionic strength

-

Standardized Potassium Hydroxide (KOH) solution (carbonate-free)

-

Standardized Hydrochloric Acid (HCl) solution

-

High-purity water (deionized or distilled)

Instrumentation

-

A precise pH meter with a glass electrode

-

A thermostated titration vessel

-

A calibrated burette for the addition of the titrant

Procedure

-

Solution Preparation: A solution of this compound of known concentration is prepared in high-purity water. The ionic strength of the solution is adjusted to a constant value (e.g., 0.10 M) by adding a calculated amount of KCl.

-

Titration: The this compound solution is placed in the thermostated titration vessel and is titrated with the standardized KOH solution. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The collected titration data (volume of titrant added vs. pH) is plotted to generate a titration curve. The protonation constants are then calculated from this curve using specialized software that employs mathematical models to fit the experimental data to the theoretical protonation equilibria.

The following diagram illustrates the general workflow for the potentiometric determination of protonation constants.

Caption: Workflow for the potentiometric determination of protonation constants.

Signaling Pathways and Logical Relationships

The protonation state of this compound is a critical determinant of its interaction with metal ions, a relationship that can be visualized as a logical pathway. The availability of the different protonated species of this compound directly influences its ability to chelate metal ions like Fe³⁺.

The following diagram illustrates the relationship between pH, the protonation state of this compound, and its metal chelation capacity.

Caption: Relationship between pH, this compound protonation, and metal chelation.

Conclusion

The protonation constants of N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid are fundamental parameters that govern its behavior and efficacy as a chelating agent. The data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its acid-base chemistry is essential for the rational design of new applications and the optimization of existing ones, ultimately harnessing the full potential of this remarkable molecule.

Methodological & Application

Application of HBED in Radiopharmaceutical Development: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of N,N'-bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid (HBED) and its derivatives in the development of radiopharmaceuticals. This compound, particularly in the form of its bifunctional chelator derivative this compound-CC, has emerged as a highly efficient chelating agent for the positron-emitting radionuclide Gallium-68 (Ga-68). The resulting radiolabeled compounds have shown significant promise in molecular imaging, with [68Ga]Ga-HBED-CC-PSMA-11 (also known as PSMA-11) receiving FDA approval for prostate cancer imaging. This document outlines the key applications, presents quantitative data, and provides detailed experimental protocols for the synthesis, radiolabeling, and quality control of this compound-based radiopharmaceuticals.

Key Applications of this compound in Radiopharmaceutical Development

The primary application of this compound in radiopharmaceutical development lies in its ability to form highly stable complexes with Ga-68 at a rapid pace and under mild conditions, often at room temperature.[1] This makes it an ideal chelator for sensitive biomolecules. The major areas of application include:

-

Prostate Cancer Imaging: The most prominent application is in the development of agents targeting the prostate-specific membrane antigen (PSMA). The conjugation of this compound-CC to a PSMA-targeting ligand resulted in [68Ga]Ga-HBED-CC-PSMA-11, a highly specific PET imaging agent for the diagnosis, staging, and monitoring of prostate cancer.[1]

-

Fibroblast Activation Protein (FAP) Imaging: Cancer-associated fibroblasts (CAFs) play a crucial role in the tumor microenvironment. This compound-CC has been utilized to develop radiopharmaceuticals targeting FAP, which is overexpressed on CAFs in many cancer types. These agents, such as [68Ga]Ga-HBED-CC-FAPI, hold promise for imaging a wide range of solid tumors.

-

Bone Metastasis Imaging: this compound-CC has been conjugated to bisphosphonates, which have a high affinity for hydroxyapatite, the main component of bone mineral. The resulting [68Ga]Ga-HBED-CC-bisphosphonate radiotracers are effective agents for detecting bone metastases.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for various Ga-68 labeled this compound-based radiopharmaceuticals.

| Radiopharmaceutical | Radiolabeling Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | In Vitro/In Vivo Stability | Tumor Uptake (%ID/g) |

| [68Ga]Ga-HBED-CC-PSMA-11 | >90 | >98 | 42 | High stability in human serum | Not specified in provided context |

| [68Ga]Ga-HBED-CC-FAPI | ~85 | >98 | Not specified in provided context | High stability | Not specified in provided context |

| [68Ga]Ga-HBED-CC-Bisphosphonate | >95 | >95 | Not specified in provided context | High stability in vitro and in vivo | High uptake in bone |

Experimental Protocols

Protocol 1: Synthesis of this compound-CC Chelator

A detailed, step-by-step protocol for the synthesis of the this compound-CC chelator is a critical prerequisite for the development of this compound-based radiopharmaceuticals. The following is a general outline based on established chemical principles, though specific laboratory procedures may vary.

Materials:

-

Ethylenediamine-N,N'-diacetic acid (EDDA)

-

5-(2-bromoethyl)-2-hydroxybenzoic acid

-

A suitable base (e.g., sodium carbonate)

-

Solvents (e.g., dimethylformamide, water)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Protection of Carboxylic Acid Groups (if necessary): Depending on the synthetic strategy, the carboxylic acid groups of EDDA and/or 5-(2-bromoethyl)-2-hydroxybenzoic acid may need to be protected to prevent side reactions.

-

Alkylation Reaction: The protected or unprotected EDDA is reacted with 5-(2-bromoethyl)-2-hydroxybenzoic acid in the presence of a base. This reaction involves the nucleophilic attack of the secondary amine groups of EDDA on the bromoethyl group, forming the core structure of this compound-CC. The reaction is typically carried out in a suitable solvent at an elevated temperature.

-

Deprotection (if necessary): If protecting groups were used, they are removed in this step to yield the final this compound-CC chelator.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound-CC chelator.

-

Characterization: The identity and purity of the synthesized this compound-CC are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Conjugation of this compound-CC to a Targeting Moiety (e.g., PSMA ligand)

This protocol describes the general procedure for conjugating the this compound-CC chelator to a targeting biomolecule, using a PSMA ligand as an example.

Materials:

-

This compound-CC with a reactive functional group (e.g., carboxylic acid)

-

PSMA-targeting ligand with a complementary reactive group (e.g., amine)

-

Coupling agents (e.g., HATU, HOBt)

-

A suitable base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of this compound-CC: The carboxylic acid group on this compound-CC is activated using coupling agents to form an active ester. This is typically done in an anhydrous solvent.

-

Coupling Reaction: The activated this compound-CC is then reacted with the amine group of the PSMA-targeting ligand in the presence of a base. The reaction is stirred at room temperature for a specified period.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

-

Purification of the Conjugate: Once the reaction is complete, the desired this compound-CC-PSMA conjugate is purified from the reaction mixture using preparative HPLC.

-

Characterization: The final conjugate is characterized by mass spectrometry to confirm its identity and purity.

Protocol 3: Radiolabeling with Gallium-68

This protocol outlines the manual radiolabeling of an this compound-CC conjugate with Ga-68.

Materials:

-

68Ge/68Ga generator

-

0.05 M HCl for generator elution

-

This compound-CC conjugate (e.g., this compound-CC-PSMA)

-

Sodium acetate buffer (0.25 M, pH 4.0-4.5)

-

Sterile reaction vial

-

Heating block or water bath

-

C18 Sep-Pak cartridge for purification

-

Ethanol

-

Sterile saline

-

Sterile filter (0.22 µm)

Procedure:

-

Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain a solution of [68Ga]GaCl3.

-

Preparation of Reaction Mixture: In a sterile reaction vial, add the required amount of the this compound-CC conjugate dissolved in sodium acetate buffer.

-

Radiolabeling Reaction: Add the [68Ga]GaCl3 eluate to the reaction vial. The final pH of the reaction mixture should be between 4.0 and 4.5.

-

Incubation: Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes) as optimized for the specific conjugate.

-

Purification: After incubation, the reaction mixture is passed through a pre-conditioned C18 Sep-Pak cartridge. The cartridge is then washed with sterile water to remove any unreacted [68Ga]GaCl3.

-

Elution of the Product: The radiolabeled product is eluted from the cartridge with a small volume of ethanol, followed by sterile saline.

-

Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Protocol 4: Quality Control of [68Ga]Ga-HBED-CC Radiopharmaceuticals

1. Determination of Radiochemical Purity (RCP):

-

Radio-Thin Layer Chromatography (Radio-TLC):

-

Stationary Phase: ITLC-SG strips.

-

Mobile Phase: A suitable solvent system that separates the radiolabeled conjugate from free 68Ga and other impurities. For [68Ga]Ga-HBED-CC-PSMA-11, a mixture of 0.1 M sodium citrate or 1:1 acetonitrile:water can be used.

-

Procedure: A small spot of the final product is applied to the TLC strip, which is then developed in the mobile phase. The distribution of radioactivity on the strip is measured using a radio-TLC scanner. The RCP is calculated as the percentage of radioactivity corresponding to the radiolabeled conjugate.

-

-

Radio-High Performance Liquid Chromatography (Radio-HPLC):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA).

-

Detection: A UV detector and a radioactivity detector connected in series.

-

Procedure: An aliquot of the final product is injected into the HPLC system. The retention time of the radioactive peak is compared to that of a non-radioactive standard to confirm the identity of the product. The RCP is determined by integrating the area of the radioactive peak corresponding to the product and expressing it as a percentage of the total radioactivity.

-

2. Determination of pH:

-

The pH of the final radiopharmaceutical solution is measured using a calibrated pH meter or pH strips to ensure it is within the acceptable range for intravenous injection (typically between 4.5 and 7.5).

3. Sterility and Endotoxin Testing:

-

Sterility Test: The final product should be tested for microbial contamination according to standard pharmacopeial methods.

-

Bacterial Endotoxin Test (LAL test): The product is tested for the presence of bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test to ensure it is safe for human administration.

Visualizations

Caption: Chelation of Gallium-68 by the this compound ligand.

Caption: General workflow for developing a this compound-based radiopharmaceutical.

Caption: Simplified FAP signaling pathway in cancer-associated fibroblasts.

References

- 1. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the Optimization of the Protocol for Automated Radiosyntheses of [68Ga]Ga-Pentixafor, [68Ga]Ga-FAPI-4 and [68Ga]Ga-DOTATATE in a Modular-Lab Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

HBED: A Versatile Tool for Interrogating Metal Ion Homeostasis in Biological Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity, hexadentate chelator with a strong preference for ferric iron (Fe³⁺). Its robust coordination chemistry and biological compatibility have established it as a critical tool for investigating the intricate mechanisms of metal ion homeostasis, particularly iron metabolism. These application notes provide a comprehensive overview of this compound's utility in biological research, complete with detailed protocols for its synthesis, characterization, and application in both in vivo and in vitro model systems.

Physicochemical Properties and Rationale for Use

This compound's efficacy as an iron chelator stems from its molecular structure, which features two iminodiacetate groups and two phenolic hydroxyl groups. This arrangement allows it to form a stable, six-coordinate complex with Fe³⁺, effectively sequestering it from biological systems. Its high affinity for iron makes it a potent agent for inducing iron deficiency in cellular and animal models, thereby enabling the study of cellular responses to iron limitation. Furthermore, its ability to be functionalized, for instance into this compound-CC, allows for the chelation of radiometals like Gallium-68 for use in positron emission tomography (PET) imaging, expanding its utility in diagnostic applications.

Applications in Studying Iron Homeostasis

This compound serves as a versatile tool for elucidating the roles of key proteins involved in iron metabolism. By inducing a state of iron deficiency, this compound can be used to study the responsive regulation of iron-related genes and proteins, including:

-

Transferrin Receptor 1 (TfR1): Responsible for the uptake of transferrin-bound iron into cells.

-

Ferroportin (FPN): The only known cellular iron exporter in vertebrates.

-

Divalent Metal Transporter 1 (DMT1): Involved in the intestinal absorption of dietary non-heme iron.

-

Ferritin: The primary intracellular iron storage protein.

By chelating intracellular and extracellular iron, this compound treatment typically leads to the upregulation of TfR1 and DMT1 to increase iron uptake, and the downregulation of ferritin and ferroportin to conserve intracellular iron. These responses can be monitored at the mRNA and protein level to dissect the signaling pathways governing iron homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in various biological systems.

Table 1: In Vivo Dosages of this compound for Iron Chelation Studies

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

| Cebus apella monkeys | 150 µmol/kg | Subcutaneous (SC) / Intravenous (IV) | Approximately twice as efficient as deferoxamine (DFO) in promoting iron excretion. | [1] |

| Dogs | Not specified | IV / SC | No systemic toxicity observed after 14 days of administration. | [1] |

| Horses | 50 mg/kg/day | Oral | Increased urinary iron excretion. | [2] |

| Mice | 50 mg/kg | Subcutaneous | Effective in removing excess iron from the brain. | [3] |

| Black Rhinoceros | 40 mg/kg/day | Oral | Increased urinary excretion of iron. | [4] |

| Humans | 40-80 mg/kg (divided t.i.d.) | Oral | Enhanced excretion of both urinary and stool iron in patients with thalassemia major. | [5] |

Table 2: In Vitro Data for this compound (Illustrative)

| Cell Line | Assay | Endpoint | Value |

| HeLa (Human cervical cancer) | Cytotoxicity (MTT Assay) | IC50 (72h) | ~100-200 µM |

| HepG2 (Human liver cancer) | Cytotoxicity (MTT Assay) | IC50 (72h) | ~150-250 µM |

| Caco-2 (Human colon adenocarcinoma) | Iron Chelation | Effective Concentration | 50-100 µM |

Note: IC50 values for this compound can vary significantly depending on the cell line and experimental conditions. The values presented are illustrative and should be determined empirically for each specific application.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with phenol and formaldehyde.

Materials:

-

N,N'-ethylenediamine-diacetic acid (EDDA)

-

Phenol

-